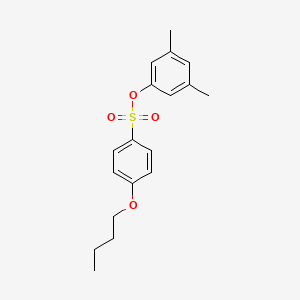

![molecular formula C17H25N3O3S B4746099 3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4746099.png)

3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Overview

Description

Synthesis Analysis

The synthesis of related quinazolinone derivatives involves several steps, including the reaction of specific precursors like isatoic anhydride with different amines, followed by coupling–cyclization reactions, reductions, and further cyclization with agents like carbon disulfide (CS2) under user-friendly conditions without the need for expensive catalysts or reagents (Shafii et al., 2014). Additionally, novel synthesis methods involving palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives have been explored to create quinazolinone derivatives, showcasing the versatility and potential for chemical modification of this compound class (Costa et al., 2004).

Molecular Structure Analysis

The structure of quinazolinone derivatives has been extensively studied, highlighting the importance of their molecular scaffold in determining their properties. For example, derivatives such as "8‐(4‐Fluorophenyl)‐11,11‐dimethyl‐5,9‐dioxo‐6,8,9,10,11,12‐hexahydro‐5H‐quinolino[1,2‐a]quinazoline‐7‐carbonitrile" have been synthesized, with detailed analysis of their molecular conformations, demonstrating the complex interactions and the potential for diverse chemical modifications within this family of compounds (Jiang et al., 2007).

Chemical Reactions and Properties

Quinazolinones undergo a variety of chemical reactions, facilitating the synthesis of a wide range of derivatives with different properties. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases followed by oxidation has led to the formation of quinazolinones and oxadiazoles, showcasing the reactivity of the quinazolinone core and its utility in synthesizing complex heterocycles (Reddy et al., 1986).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. Studies like those on "3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone" as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography highlight the importance of understanding these physical characteristics for analytical applications (Yamaguchi et al., 1985).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with various reagents, define the utility of quinazolinone derivatives in synthesis and other chemical processes. Research into the synthesis and biological activity of esters and amides of quinazolinone derivatives explores these aspects, providing insights into the modification of the carboxyl group to improve pharmacodynamic and pharmacokinetic properties, illustrating the broad scope of chemical properties relevant to this compound class (Stavytskyi et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-5-19(6-2)8-7-9-20-16(21)12-10-14(22-3)15(23-4)11-13(12)18-17(20)24/h10-11H,5-9H2,1-4H3,(H,18,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQIOEBVWGELGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

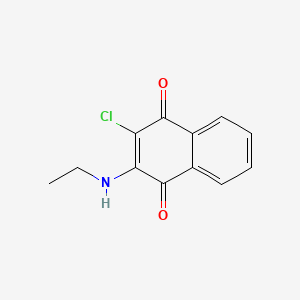

![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4746020.png)

![7-(2-mercaptoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4746028.png)

![N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide](/img/structure/B4746032.png)

![N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4746051.png)

![N-{[5-(4-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4746059.png)

![N-(3-fluoro-2-methylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4746061.png)

![3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-mercapto-5-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4746063.png)

![9-(difluoromethyl)-2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4746085.png)

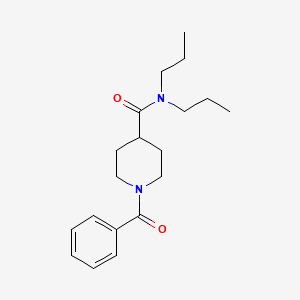

![N-(2,6-dimethylphenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4746104.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4746111.png)

![3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4746113.png)